![molecular formula C15H9NO5 B13236335 (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxyl group, a nitrophenyl group, and a benzofuran core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-1-benzofuran-3-one with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of 6-oxo-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-[(4-aminophenyl)methylidene]-1-benzofuran-3-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The benzofuran core can intercalate into DNA or interact with proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A compound with similar structural features but different biological activities.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Another nitrophenyl derivative with distinct chemical properties.
Uniqueness
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one is unique due to its combination of a benzofuran core with both hydroxyl and nitrophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H9NO5 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7+ |
InChI Key |
SJNIVFZEKRLLEP-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


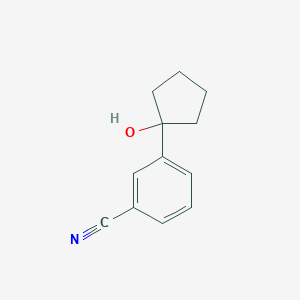
![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)
![[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)
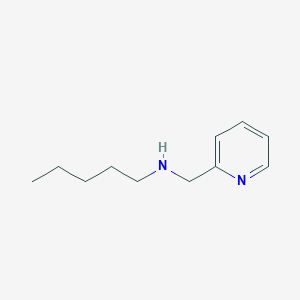
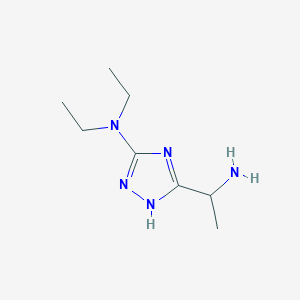
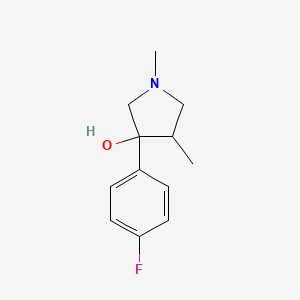
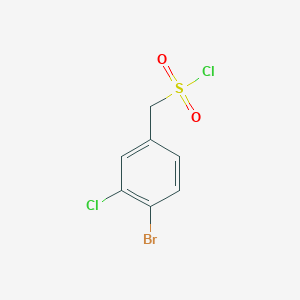
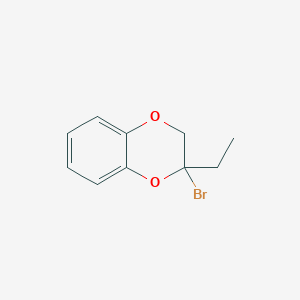
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
